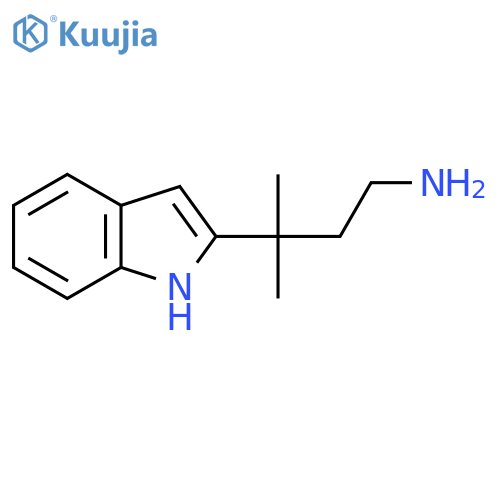Cas no 1368348-44-0 (3-(1H-indol-2-yl)-3-methylbutan-1-amine)

1368348-44-0 structure
商品名:3-(1H-indol-2-yl)-3-methylbutan-1-amine
3-(1H-indol-2-yl)-3-methylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(1H-indol-2-yl)-3-methylbutan-1-amine
- EN300-1835148
- 1368348-44-0
-
- インチ: 1S/C13H18N2/c1-13(2,7-8-14)12-9-10-5-3-4-6-11(10)15-12/h3-6,9,15H,7-8,14H2,1-2H3
- InChIKey: PKXWLHNVWMUACL-UHFFFAOYSA-N
- ほほえんだ: N1C2C=CC=CC=2C=C1C(C)(C)CCN
計算された属性
- せいみつぶんしりょう: 202.146998583g/mol
- どういたいしつりょう: 202.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-(1H-indol-2-yl)-3-methylbutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835148-10.0g |
3-(1H-indol-2-yl)-3-methylbutan-1-amine |
1368348-44-0 | 10g |
$7004.0 | 2023-06-02 | ||
| Enamine | EN300-1835148-0.05g |
3-(1H-indol-2-yl)-3-methylbutan-1-amine |
1368348-44-0 | 0.05g |
$1368.0 | 2023-09-19 | ||
| Enamine | EN300-1835148-0.5g |
3-(1H-indol-2-yl)-3-methylbutan-1-amine |
1368348-44-0 | 0.5g |
$1563.0 | 2023-09-19 | ||
| Enamine | EN300-1835148-0.25g |
3-(1H-indol-2-yl)-3-methylbutan-1-amine |
1368348-44-0 | 0.25g |
$1498.0 | 2023-09-19 | ||
| Enamine | EN300-1835148-5g |
3-(1H-indol-2-yl)-3-methylbutan-1-amine |
1368348-44-0 | 5g |
$4722.0 | 2023-09-19 | ||
| Enamine | EN300-1835148-2.5g |
3-(1H-indol-2-yl)-3-methylbutan-1-amine |
1368348-44-0 | 2.5g |
$3191.0 | 2023-09-19 | ||
| Enamine | EN300-1835148-1.0g |
3-(1H-indol-2-yl)-3-methylbutan-1-amine |
1368348-44-0 | 1g |
$1629.0 | 2023-06-02 | ||
| Enamine | EN300-1835148-0.1g |
3-(1H-indol-2-yl)-3-methylbutan-1-amine |
1368348-44-0 | 0.1g |
$1433.0 | 2023-09-19 | ||
| Enamine | EN300-1835148-1g |
3-(1H-indol-2-yl)-3-methylbutan-1-amine |
1368348-44-0 | 1g |
$1629.0 | 2023-09-19 | ||
| Enamine | EN300-1835148-10g |
3-(1H-indol-2-yl)-3-methylbutan-1-amine |
1368348-44-0 | 10g |
$7004.0 | 2023-09-19 |
3-(1H-indol-2-yl)-3-methylbutan-1-amine 関連文献
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
1368348-44-0 (3-(1H-indol-2-yl)-3-methylbutan-1-amine) 関連製品
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
